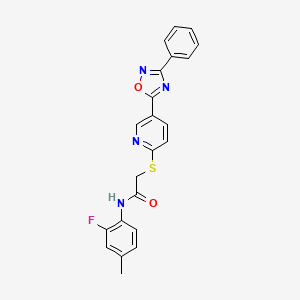
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluoro-4-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C19H17FN4OS. The structure incorporates a 1,2,4-oxadiazole moiety, which is known for its broad range of biological activities.
Research indicates that compounds containing the oxadiazole ring exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results against multiple cancer cell lines. For example, derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the thioacetamide group enhances the compound's ability to act against various bacterial strains. Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth by interfering with metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human cervical carcinoma (HeLa) cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway and inhibited cell migration .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated that it possessed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. The compound's mechanism involved disruption of bacterial cell wall synthesis .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-14-7-9-18(17(23)11-14)25-19(28)13-30-20-10-8-16(12-24-20)22-26-21(27-29-22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYWBZXYPUOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














